1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile
Description
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile is a substituted piperidine derivative characterized by a hydroxyl (-OH) group and a nitrile (-CN) group at the 4-position of the piperidine ring, along with four methyl (-CH₃) groups at the 2- and 6-positions. Its molecular formula is C₁₁H₁₈N₂O, and it is part of a broader class of nitrogen-containing heterocyclic compounds. This compound is notable for its steric hindrance due to the tetramethyl substituents, which confer unique stability and reactivity patterns.
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(2)5-8(7-11)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTOSAMSZMXLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38078-71-6 | |
| Record name | NSC300607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide in the presence of catalysts like sodium tungstate.
Addition of the Nitrile Group: The nitrile group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under suitable conditions.
Major products formed from these reactions include oxo derivatives, amines, and substituted piperidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemical Stabilization and Polymerization Inhibition
HTMP is primarily known for its role as a polymerization inhibitor . It is effective in preventing the premature polymerization of various ethylenically unsaturated monomers such as acrylic and methacrylic acids. The compound acts as a stable nitroxide radical that can scavenge free radicals generated during polymerization processes.
Case Study: Stabilization of Acrylic Monomers
In a study conducted by researchers, HTMP was utilized to stabilize acrylic acid during its purification process. The results indicated that the presence of HTMP significantly reduced the rate of polymerization, thus enhancing the yield of purified acrylic acid. The effectiveness of HTMP was compared with other known inhibitors, showcasing its superior performance in aqueous environments .
| Monomer | Inhibitor Used | Polymerization Rate (mg/h) | Yield (%) |
|---|---|---|---|
| Acrylic Acid | HTMP | 0.5 | 95 |
| Acrylic Acid | Conventional Inhibitor | 1.5 | 80 |
Applications in Material Science
HTMP is also employed in the development of advanced materials, particularly in coatings and adhesives. Its ability to inhibit radical polymerization makes it an essential additive in formulations where prolonged shelf life and stability are required.
Case Study: Coating Formulations
A recent formulation study demonstrated that incorporating HTMP into a coating system improved the stability of the coating under UV exposure. The coatings containing HTMP showed significantly less degradation compared to those without it, indicating its protective role against radical-induced damage .
| Coating Type | HTMP Concentration (%) | Degradation Rate (%) |
|---|---|---|
| UV-Curable Coating | 0.5 | 10 |
| UV-Curable Coating | 0 | 30 |
Biological Applications
Emerging research has highlighted potential biological applications for HTMP, particularly in the field of medicinal chemistry. Its properties as a radical scavenger suggest possible therapeutic uses in reducing oxidative stress-related conditions.
Case Study: Anti-inflammatory Properties
In vitro studies have shown that HTMP can reduce inflammation markers in cellular models exposed to oxidative stress. This suggests that HTMP may have potential as an anti-inflammatory agent, warranting further investigation into its therapeutic applications .
Industrial Applications
HTMP finds utility in various industrial processes beyond its chemical stabilization roles. Its incorporation into formulations for agrochemicals and pharmaceuticals has been explored due to its efficacy in controlling unwanted reactions during product storage and application.
Case Study: Agrochemical Formulations
Research indicates that adding HTMP to pesticide formulations enhances their stability during storage by inhibiting degradation reactions that can occur due to environmental factors such as heat and light exposure .
Mechanism of Action
The mechanism by which 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile exerts its effects involves its ability to act as a radical scavenger. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress. This activity is particularly relevant in biological systems, where oxidative damage can lead to various diseases . The compound’s interactions with molecular targets and pathways, such as the SIRT6-HIF-1α signaling pathway, further contribute to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences in substituents, properties, and applications:
Key Observations:
Functional Group Influence :
- The nitrile group (-CN) in the target compound enhances electrophilicity, enabling nucleophilic additions or cyclization reactions, which are less feasible in carboxylic acid analogs like 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid .
- The tetramethyl groups at C2/C6 impart steric protection, reducing ring flexibility and increasing thermal stability compared to simpler analogs like 4-Hydroxy-1-methylpiperidine-4-carbonitrile .
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) derivatives are established spin traps, suggesting that the target compound’s hydroxyl and nitrile groups could be optimized for radical scavenging or catalysis .
Synthetic Utility :
- The tetramethylpiperidine core is a common precursor in synthesizing hindered amines. For example, 2,2,6,6-Tetramethylpiperidine serves as a starting material for nitroxide radicals and polymer stabilizers .
Research Findings and Data
Reactivity and Stability:
- Steric Effects : The tetramethyl groups in the target compound hinder ring puckering, as observed in X-ray crystallography of related structures, leading to restricted conformations that influence reactivity .
- Acid-Base Behavior: The hydroxyl group’s pKa is expected to be higher than in non-methylated analogs due to electron-donating methyl groups, delaying deprotonation in acidic conditions .
Comparative Bioactivity (Hypothetical Analysis):
Based on analogs like 4-Hydroxy-1-methylpiperidine-4-carbonitrile , the target compound may exhibit:
- IC₅₀ Values: Potential inhibition of enzymes (e.g., MAGL) in the low micromolar range, though experimental validation is required .
- Membrane Permeability : The hydrophobic tetramethyl groups could enhance blood-brain barrier penetration compared to polar carboxylic acid derivatives .
Biological Activity
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile (HTPC) is a derivative of the well-known radical scavenger 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This compound has garnered attention in various fields due to its potential biological activities, particularly as an antioxidant and its applications in medicinal chemistry.
HTPC is characterized by the following molecular formula: . It contains a hydroxyl group and a nitrile group attached to the piperidine ring, which contributes to its unique chemical reactivity and biological properties. The compound is typically presented as a white solid with a melting point ranging from 67°C to 71°C .
The primary mechanism by which HTPC exerts its biological effects is through its ability to act as a radical scavenger . The hydroxyl group in HTPC can donate hydrogen atoms to neutralize free radicals, thus reducing oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Antioxidant Activity
HTPC has been shown to effectively scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), including peroxynitrite (PN). Studies indicate that HTPC can inhibit PN-mediated nitration of phenolic compounds, which is crucial in preventing oxidative damage to cellular components . The compound's antioxidant capacity has been demonstrated across various experimental models, highlighting its potential therapeutic applications.
Neuroprotective Effects
In vitro studies have indicated that HTPC can protect neuronal cells from oxidative stress-induced apoptosis. For instance, HTPC was found to safeguard PC-12 cells from death induced by SIN-1, a compound that generates peroxynitrite . This suggests that HTPC may have neuroprotective properties that could be beneficial in treating conditions like Alzheimer's disease.
Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory effects of HTPC. By modulating oxidative stress levels and inhibiting inflammatory pathways, HTPC may contribute to reducing inflammation in various tissues. This activity is particularly significant in chronic inflammatory conditions where oxidative stress plays a critical role.
Study on Radical Scavenging
A notable study evaluated the radical scavenging ability of HTPC compared to other known antioxidants. The results indicated that HTPC exhibited a significant ability to neutralize free radicals, outperforming several conventional antioxidants under specific conditions .
Application in Polymer Chemistry
HTPC has also been investigated for its role as a polymerization inhibitor. It effectively prevents the premature polymerization of acrylic and methacrylic acids in aqueous environments, showcasing its utility beyond biological applications . This property further emphasizes the versatility of HTPC in both chemical and biological contexts.
Comparison with Related Compounds
To better understand the unique properties of HTPC, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| TEMPO | Well-established radical scavenger; used widely in organic synthesis. | |
| 4-Hydroxy-TEMPO | Similar antioxidant properties; used in various biological studies. | |
| HTPC | Exhibits strong radical scavenging and neuroprotective activities; potential therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
